(2-ethenyl-1,3-dihydroinden-2-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-ethenyl-1,3-dihydroinden-2-yl) acetate is a heterocyclic organic compound with the molecular formula C₁₃H₁₄O₂ and a molecular weight of 202.25 g/mol . This compound is known for its unique structure, which includes a vinyl group attached to a dihydroindenyl moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethenyl-1,3-dihydroinden-2-yl) acetate typically involves the reaction of 2-ethenyl-1,3-dihydroindene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-ethenyl-1,3-dihydroinden-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-ethenyl-1,3-dihydroinden-2-yl) acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-ethenyl-1,3-dihydroinden-2-yl) acetate involves its interaction with various molecular targets. The vinyl group can undergo electrophilic addition reactions, while the acetate group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of various biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
1-(2-ethyl-1,3-dihydroinden-2-yl)ethanone: Similar structure but with an ethanone group instead of an acetate group.
2-[(2R)-2,4,6-trimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl]ethyl acetate: Another acetate derivative with a different substitution pattern.
Uniqueness
(2-ethenyl-1,3-dihydroinden-2-yl) acetate is unique due to its vinyl group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications .
Biological Activity
(2-ethenyl-1,3-dihydroinden-2-yl) acetate is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a vinyl group that enhances its reactivity, making it suitable for various chemical transformations. The synthesis typically involves the reaction of 2-ethenyl-1,3-dihydroindene with acetic anhydride, often in the presence of sulfuric acid as a catalyst. This reaction is conducted under reflux conditions to ensure complete acetylation of the hydroxyl group.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The vinyl group can undergo electrophilic addition reactions, while the acetate group can participate in nucleophilic substitution reactions. These interactions may lead to the formation of biologically active derivatives that exhibit antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound has potential antimicrobial activity. In vitro studies have shown that compounds derived from it can inhibit the growth of various bacterial and fungal strains. The specific mechanisms may involve disruption of microbial cell membranes or inhibition of essential enzymes.
Anticancer Activity
Studies have explored the anticancer potential of this compound and its derivatives. For instance, related compounds have demonstrated significant cytotoxic effects against several cancer cell lines, including lung carcinoma (A549), hepatoblastoma (HepG2), and acute lymphoblastic leukemia (MOLT-3). The mechanism often involves the induction of apoptosis through increased reactive oxygen species (ROS) levels and activation of apoptotic proteins such as Bax and cleaved-caspase 3 .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Structural Features | Biological Activity | Notes |
---|---|---|---|
1-(2-ethyl-1,3-dihydroinden-2-yl)ethanone | Ethanol instead of acetate | Moderate antimicrobial | Less reactive than acetate derivative |
2-(4-fluorophenyl)quinolin-7-amine | Quinoline structure | Antimicrobial and anticancer | Inhibits DNA gyrase; broader spectrum |
2-(4-methylphenyl)-1H-indole | Indole structure | Anticancer | Induces apoptosis but less potent than acetate derivative |
The unique vinyl group in this compound contributes to its distinctive reactivity compared to these similar compounds. This reactivity is crucial for developing new therapeutic agents.
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer properties of derivatives from this compound, researchers found that certain modifications significantly enhanced cytotoxicity against HCT116 and MDA-MB-231 cell lines. The most potent derivatives were shown to induce apoptosis through ROS-mediated pathways .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of synthesized derivatives. The results indicated that some compounds exhibited effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mode of action was attributed to membrane disruption.
Properties
IUPAC Name |
(2-ethenyl-1,3-dihydroinden-2-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-3-13(15-10(2)14)8-11-6-4-5-7-12(11)9-13/h3-7H,1,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPZRFDBCDWKHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CC2=CC=CC=C2C1)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.